RTI-55-d3 Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₆H₁₈D₃ClINO₂ |
|---|---|
Molecular Weight |
424.72 |
Synonyms |
(1R,2S,3S,5S)-3-(4-Iodophenyl)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride; [1R-(exo,exo)]-3-(4-Iodophenyl)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride; RTI 4229-98-d3 |
Origin of Product |
United States |
In Vivo Evaluation:promising Radiotracer Candidates Must Undergo Rigorous in Vivo Evaluation in Animal Models. This Includes Biodistribution Studies to Determine the Uptake of the Tracer in Different Organs, As Well As Imaging Studies to Assess Its Brain Uptake, Regional Distribution, and Binding Specificity. Blocking Studies, in Which a Non Radiolabeled Drug That Binds to the Same Target is Co Administered with the Radiotracer, Are Essential to Confirm That the Observed Signal is Due to Specific Binding.
The successful development of radiolabeled RTI-55 analogs for SPECT and PET imaging has provided neuroscientists with powerful tools to non-invasively study the dopamine (B1211576) and serotonin (B10506) systems in the living brain, offering invaluable insights into brain function in health and disease.
Pharmacokinetic and Metabolic Considerations in Pre Clinical Research
In Vivo Distribution and Regional Brain Accumulation (Pre-clinical)
In pre-clinical animal models, the distribution and brain accumulation of phenyltropane-based compounds are typically evaluated using radiolabeled versions. For RTI-55, its radioiodinated form, [¹²⁵I]RTI-55, has been used extensively to map its binding sites. Following intravenous injection in mice and rats, RTI-55 demonstrates rapid and high accumulation in brain regions known for dense expression of monoamine transporters. nih.govnih.gov
Studies show that the highest concentration of [¹²⁵I]RTI-55 occurs in the striatum, an area rich in dopamine (B1211576) transporters (DAT). nih.govnih.gov Significant accumulation is also observed in the olfactory tubercles, which likewise have a high density of DAT. nih.gov This distribution pattern indicates that the compound readily crosses the blood-brain barrier and binds with high affinity to dopamine uptake sites. nih.gov
Beyond the dopaminergic system, research demonstrates that [¹²⁵I]RTI-55 also binds to serotonin (B10506) transporters (SERT). nih.govnih.gov Autoradiographic analysis in rats revealed that while dopamine uptake inhibitors effectively block [¹²⁵I]RTI-55 binding in dopamine-rich areas, serotonin uptake inhibitors block its binding in regions with a high concentration of serotonergic neurons, such as the hypothalamus and cerebral cortex. nih.govnih.gov In mice, radiotracer accumulation was shown to increase for the first 150 minutes after injection before remaining constant. nih.gov The regional distribution underscores the compound's interaction with both dopamine and serotonin neurotransmitter systems. nih.govnih.gov
| Brain Region | Primary Transporter Target | Relative Accumulation of [¹²⁵I]RTI-55 | Supporting Evidence |
| Striatum | Dopamine Transporter (DAT) | High | Highest accumulation in areas with high densities of dopamine uptake sites. nih.gov Binding is inhibited by DAT blockers like GBR 12909 and WIN 35,428. nih.gov |
| Olfactory Tubercles | Dopamine Transporter (DAT) | High | Binding demonstrated to be saturable and inhibited by cocaine analogs. nih.gov |
| Hypothalamus | Serotonin Transporter (SERT) | Moderate | Binding is significantly inhibited by the SERT blocker paroxetine. nih.gov |
| Cerebral Cortex | Serotonin Transporter (SERT) | Moderate | Pharmacological profile in this region matches that of the serotonin transporter. nih.gov |
Metabolic Pathways and Metabolite Identification (Highlighting Deuterium's Role)
The metabolism of phenyltropane compounds like RTI-55 generally involves several biochemical transformations. Key pathways include hydrolysis of the methyl ester group and oxidative N-demethylation of the tropane (B1204802) ring's nitrogen. The N-demethylation process is primarily mediated by cytochrome P450 (P450) enzymes. nih.gov
In RTI-55-d3 Hydrochloride, the hydrogen atoms on the N-methyl group are replaced with deuterium (B1214612). This substitution is a strategic design choice intended to influence the compound's metabolic fate. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. wikipedia.org Since C-H bond cleavage is often the rate-limiting step in P450-mediated oxidation, the presence of deuterium at this metabolically active site is expected to slow down the N-demethylation process. nih.govwikipedia.org This phenomenon is known as the kinetic isotope effect (KIE). nih.gov
The primary rationale for using deuterium in drug design is to leverage the kinetic isotope effect to enhance metabolic stability. nih.gov The deliberate placement of deuterium at a known site of metabolism, or a "soft spot," can significantly decrease the rate of metabolic breakdown. nih.gov For RTI-55-d3, deuteration of the N-methyl group targets the N-demethylation pathway.
Slowing this metabolic reaction is predicted to result in several advantageous pharmacokinetic changes in pre-clinical models:
Increased Metabolic Stability: The compound is expected to resist enzymatic degradation for a longer period. Studies on other deuterated molecules have shown a marked increase in both in vitro and in vivo metabolic stability. nih.gov
Reduced Clearance: A lower rate of metabolism typically leads to reduced systemic clearance.
Improved Pharmacokinetic Profile: The enhanced stability is expected to translate into a longer elimination half-life (t₁/₂), higher maximum plasma concentration (Cmax), and a greater total drug exposure over time (Area Under the Curve, or AUC). nih.gov
Pre-clinical studies on other deuterated compounds have validated this approach. For example, deuteration of certain tricyclic antidepressants resulted in a superior pharmacokinetic profile in animal models, including increased half-life and AUC, when compared to their non-deuterated parent drugs. nih.gov Similarly, modifying a PI3K-α inhibitor with a d9-tert.butyl group led to a twofold increase in oral bioavailability in rats. nih.gov
| Pharmacokinetic Parameter | Expected Impact of Deuteration on RTI-55-d3 | Rationale (Based on General Principles) |
| Metabolic Stability | Increased | The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond, slowing the rate of P450-mediated N-demethylation. nih.govwikipedia.org |
| Elimination Half-life (t₁/₂) | Increased | Reduced metabolic clearance prolongs the time the drug remains in circulation. nih.gov |
| Area Under the Curve (AUC) | Increased | Slower metabolism results in greater overall drug exposure over time. nih.gov |
| Maximum Concentration (Cmax) | Increased | A lower rate of first-pass metabolism can lead to higher peak plasma concentrations. nih.gov |
Elimination Profiles in Animal Models
The elimination of RTI-55-d3 and its metabolites from the body is expected to occur through renal and fecal excretion, which are common routes for many pharmaceutical compounds. The specific elimination profile in animal models would be directly influenced by its metabolic fate.
Given the anticipated increase in metabolic stability due to the deuterium isotope effect, it is plausible that a larger fraction of RTI-55-d3 would be excreted in its unchanged, parent form compared to non-deuterated RTI-55. The slowing of the N-demethylation pathway would likely result in a different ratio of metabolites being excreted. For instance, metabolites resulting from ester hydrolysis might be more prominent in the urine and feces compared to N-demethylated products.
Therefore, the elimination profile of RTI-55-d3 in pre-clinical animal models would be characterized by the excretion of the parent drug along with a unique signature of metabolites, reflecting the altered metabolic pathways resulting from deuteration.
Analytical and Bioanalytical Applications of Rti 55 D3 Hydrochloride
Utilization as an Internal Standard in Quantitative Bioanalytical Assays
In the realm of quantitative bioanalytical assays, particularly those involving complex biological matrices, the use of a suitable internal standard is paramount for achieving accurate and reproducible results. clearsynth.comscioninstruments.com RTI-55-d3 Hydrochloride, a deuterated analog of the phenyltropane-based compound RTI-55, is specifically designed for such applications. evitachem.comscbt.comchemicalbook.com The incorporation of deuterium (B1214612) atoms into the molecular structure of RTI-55 results in a compound that is chemically almost identical to the analyte of interest but has a different molecular weight, allowing it to be distinguished by mass spectrometry. clearsynth.comnih.gov
The primary role of an internal standard is to compensate for the variability that can be introduced during sample preparation and analysis. scioninstruments.com In bioanalytical methods, processes such as liquid-liquid extraction, solid-phase extraction, and protein precipitation can lead to the loss of the analyte. researchgate.net Furthermore, instrumental analysis, especially with techniques like liquid chromatography-mass spectrometry (LC-MS), can be subject to fluctuations in signal intensity due to matrix effects, where other components in the biological sample can enhance or suppress the ionization of the analyte. clearsynth.comscioninstruments.com By adding a known quantity of this compound to the sample at the beginning of the workflow, any losses or signal variations experienced by the non-labeled RTI-55 will be mirrored by its deuterated counterpart. researchgate.net This allows for the accurate quantification of the analyte by comparing the ratio of the analyte's response to the internal standard's response. clearsynth.comlcms.cz
Mass Spectrometry-Based Detection and Quantification in Biological Matrices
Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the definitive method for the detection and quantification of RTI-55 in biological matrices, with this compound serving as the ideal internal standard. evitachem.comoup.com The high sensitivity and selectivity of MS allow for the precise measurement of low concentrations of the analyte, which is often necessary in pharmacokinetic and metabolic studies. nih.gov
In a typical LC-MS/MS (tandem mass spectrometry) method, the analyte (RTI-55) and the internal standard (this compound) are first separated from other components of the biological matrix by liquid chromatography. Upon entering the mass spectrometer, they are ionized, and specific precursor ions for both compounds are selected. These ions are then fragmented, and specific product ions are monitored for quantification. The use of a deuterated internal standard is advantageous because it co-elutes with the analyte, experiencing the same matrix effects and ionization suppression or enhancement. clearsynth.comscioninstruments.com However, due to its higher mass, the precursor and product ions of this compound will have different mass-to-charge ratios (m/z) from those of RTI-55, allowing for their independent detection.
The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown sample by referencing a calibration curve. The calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of RTI-55 and a constant concentration of this compound in the same biological matrix. oup.comnih.gov
| Parameter | Description | Relevance in Bioanalysis |
| Analyte | RTI-55 | The compound of interest to be quantified. |
| Internal Standard | This compound | A deuterated analog of the analyte used to correct for variability. clearsynth.comevitachem.com |
| Technique | LC-MS/MS or GC-MS/MS | Provides high sensitivity and selectivity for quantification. oup.com |
| Matrix | Blood, plasma, urine, tissue homogenates | Complex biological samples in which the analyte is measured. oup.comoup.com |
| Quantification | Ratio of analyte peak area to internal standard peak area | Corrects for sample loss and matrix effects, ensuring accuracy. lcms.cz |
Reference Material in High-Purity Chemical Assays and Method Development
This compound also serves as a high-purity reference material in chemical assays and during the development of new analytical methods. evitachem.com The purity of a reference standard is critical, as any impurities can lead to significant errors in quantification. nih.gov For instance, if the deuterated internal standard contains a small amount of the non-labeled analyte as an impurity, it can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification. nih.gov
Therefore, a well-characterized, high-purity sample of this compound is essential for:
Method Development: Establishing and optimizing the parameters of a new analytical method.
Purity Assessment: Used as a benchmark to assess the purity of newly synthesized batches of RTI-55 or related compounds.
Instrument Calibration: While primarily used as an internal standard, in some contexts, it can be used to verify instrument performance and calibration. clearsynth.com
The certificate of analysis for a high-purity reference material like this compound provides crucial data on its identity, purity, and the concentration of any significant impurities. scbt.com
Development and Validation of Analytical Methodologies for RTI-55 and its Metabolites
The development and validation of a robust and reliable analytical method are crucial for obtaining meaningful data on the pharmacokinetics and metabolism of RTI-55. nih.govnih.gov The use of this compound is integral to this process, which is guided by regulatory guidelines such as those from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eu
The development phase involves optimizing various aspects of the analytical procedure, including sample preparation, chromatographic separation, and mass spectrometric detection. The goal is to achieve a method that is selective, sensitive, and efficient.
Once the method is developed, it must undergo a rigorous validation process to demonstrate its suitability for its intended purpose. nih.govnih.goveuropa.eu Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous compounds, and other drugs. nih.gov The use of a specific MS/MS transition for both RTI-55 and this compound helps ensure selectivity.
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.gov These are typically assessed by analyzing quality control (QC) samples at different concentration levels on multiple days. The use of this compound helps to improve both accuracy and precision by correcting for procedural variability. researchgate.net
Calibration Curve: The relationship between the analyte concentration and the response ratio (analyte/internal standard). The curve should be linear over the expected concentration range in the study samples. nih.gov
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov
Stability: The stability of the analyte and the internal standard in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). nih.gov
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard. clearsynth.com This is evaluated by comparing the response of the analyte in the presence of the matrix to its response in a neat solution. The co-eluting deuterated internal standard helps to compensate for this effect.
Recovery: The efficiency of the extraction process for the analyte and the internal standard from the biological matrix. nih.gov
The table below summarizes the key stages and considerations in the development and validation of a bioanalytical method for RTI-55 using this compound.
| Validation Stage | Parameter | Role of this compound |
| Method Development | Optimization of Extraction and Chromatography | Co-elution with RTI-55 ensures that both are subjected to similar conditions. |
| Validation | Accuracy & Precision | Corrects for random and systematic errors during sample processing and analysis. researchgate.netnih.gov |
| Selectivity | Its distinct mass allows for specific detection alongside the analyte. | |
| LLOQ Determination | Ensures reliable quantification at low concentrations. | |
| Stability Assessment | Helps to determine if the analyte degrades during storage or sample handling. |
Structure Activity Relationship Sar Studies and Analog Development Informed by Rti 55 Research
Derivation of SAR Insights from Phenyltropane Derivatives
The development of potent and selective monoamine transporter ligands has been significantly advanced by systematic modifications of the phenyltropane scaffold. nih.gov Research has demonstrated that the affinity and selectivity of these compounds are highly sensitive to the nature and placement of substituents on the tropane (B1204802) ring and its associated phenyl group. nih.gov
Impact of Stereochemistry and Substituent Modifications on Transporter Affinity and Selectivity
The stereochemistry of the tropane ring system is a critical determinant of binding affinity and selectivity for monoamine transporters. Studies comparing different isomers have revealed that specific spatial arrangements of substituents are necessary for optimal interaction with the binding sites of DAT, SERT, and NET. For instance, the (1R,2S,3S) isomers of phenyltropanes have been shown to be superior in the context of therapeutic potential. wikidoc.org
Modifications at various positions on the phenyltropane molecule have provided a wealth of SAR data:
C-2 Position: The transporter can accommodate a diverse range of substituents at the 2-position of the tropane ring, including ester, ketone, alkyl, and aryl groups, often without a significant loss of DAT binding affinity. acs.orgnih.gov However, the nature of the C-2 substituent can profoundly affect selectivity. Increased lipophilicity at the β-C(2)-position generally leads to enhanced binding affinity and dopamine (B1211576) uptake potency. researchgate.net
C-3 Phenyl Ring: The position and type of substituents on the 3-aryl ring are crucial for modulating affinity and selectivity. nih.gov For example, early studies on 3β-phenyltropane analogs showed that a 4-methoxyphenyl (B3050149) substituent, as seen in compound 7a, resulted in high potency at both DAT and 5-HTT, with significant selectivity over NET. nih.gov Halogen substitutions at the para position of the aryl rings have been shown to increase DAT binding affinity in the order of Br > Cl > F ≥ H. nih.gov
N-Position: Modifications to the nitrogen atom of the tropane ring have also been explored. While some changes are tolerated, others can significantly alter the binding profile. mdma.ch
The following table summarizes the binding affinities of selected phenyltropane analogs, illustrating the impact of substituent modifications.
| Compound | 2-Substituent | 3-Phenyl Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| RTI-55 | -COOCH₃ | 4-Iodo | 0.2 | 5.8 | 1110 |
| WIN 35,428 | -COOCH₃ | 4-Fluoro | 1a | - | - |
| RTI-113 | -COOCH₃ | 4-Chloro | - | - | - |
| Compound 7a | -COOCH₃ | 4-Methoxy | 6.5 (IC₅₀) | 4.3 | 1110 |
Data sourced from multiple studies. nih.govnih.govnih.govnih.gov Note that some values are reported as IC₅₀.
Rational Design Principles for Novel Ligands
The accumulated SAR data has enabled the formulation of rational design principles for creating new ligands with desired pharmacological profiles. The goal is often to develop compounds with high affinity for a specific transporter while minimizing off-target effects. For instance, the "dopamine hypothesis" of cocaine's reinforcing effects led to the development of selective DAT inhibitors. nih.gov However, later research has also focused on creating mixed monoamine transporter inhibitors, such as those with high affinity for both DAT and SERT, which may offer therapeutic advantages. nih.gov
Key principles in the rational design of phenyltropane-based ligands include:
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved characteristics. For example, heterocyclic groups have been used as bioisosteric replacements for the ester group at the 2β-position. researchgate.net
Conformational Constraint: Introducing conformational rigidity into the molecule can enhance binding affinity and selectivity. Tricyclic tropane derivatives have been developed that show high selectivity for either SERT or NET depending on their substituents. uef.fi
Exploiting Allosteric Sites: The design of ligands that bind to allosteric sites on the transporters offers a novel approach to modulate transporter function, potentially leading to compounds with unique therapeutic profiles. nih.gov
Role of Deuteration as a Tool in SAR Studies for Enhanced Metabolic Stability
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), has emerged as a valuable strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. juniperpublishers.comtandfonline.com This is due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, compared to a carbon-hydrogen (C-H) bond. tandfonline.com
In the context of SAR studies, deuteration can be used to:
Probe Metabolic Pathways: By strategically placing deuterium at sites susceptible to metabolism, researchers can investigate the metabolic fate of a compound and identify key metabolic soft spots. researchgate.net
Improve Pharmacokinetic Profiles: Slowing down the rate of metabolism can lead to a longer biological half-life, reduced systemic clearance, and potentially a more favorable dosing regimen. juniperpublishers.comresearchgate.net This can also lead to reduced exposure to potentially toxic metabolites. tandfonline.com
Enhance Therapeutic Efficacy: By increasing the metabolic stability, a higher concentration of the active drug may reach its target, potentially leading to improved efficacy. researchgate.net
RTI-55-d3 Hydrochloride is a deuterated analog of RTI-55. The introduction of deuterium atoms at the methoxy (B1213986) group is intended to improve its metabolic stability. juniperpublishers.com This modification is based on the understanding that O-demethylation is a common metabolic pathway for compounds containing methoxy groups. By strengthening the C-H bonds at this position through deuteration, the rate of this metabolic process can be slowed, potentially leading to an improved pharmacokinetic profile for the compound. juniperpublishers.comtandfonline.com The use of deuteration in this manner highlights its utility as a tool to refine the properties of promising lead compounds identified through SAR studies. nih.govacs.org
Advanced Research Methodologies Employing Rti 55 D3 Hydrochloride and Its Analogs
Autoradiographic Mapping of Neurotransmitter Transporters in Brain Sections
Autoradiography, a technique that utilizes radiolabeled ligands to visualize the distribution of specific binding sites in tissue sections, has been extensively employed to map the localization of neurotransmitter transporters in the brain. The radiolabeled analog of RTI-55, [125I]RTI-55, is a particularly potent tool for this purpose due to its high affinity for both dopamine (B1211576) and serotonin (B10506) transporters.
In vitro autoradiographic studies using [125I]RTI-55 have provided detailed maps of DAT and SERT distribution in the brains of various species, including rats and humans. In these studies, thin brain sections are incubated with [125I]RTI-55, which binds to the transporter proteins. The sections are then exposed to film or a sensitive phosphor imaging screen, revealing the density and location of the transporters.
Research has demonstrated that [125I]RTI-55 binding is particularly dense in areas known to be rich in dopaminergic innervation, such as the caudate nucleus, putamen, and nucleus accumbens, reflecting the high concentration of DAT in these regions. nih.gov To differentiate between DAT and SERT binding, selective inhibitors are often used. For instance, the presence of a selective SERT inhibitor like clomipramine (B1669221) can block the binding of [125I]RTI-55 to serotonin transporters, allowing for the specific visualization of dopamine transporters. nih.gov Conversely, using a selective DAT inhibitor allows for the specific mapping of SERT.
Ex vivo autoradiography is another powerful approach where [125I]RTI-55 is administered to a live animal. After a set period, the animal is euthanized, and its brain is sectioned and processed for autoradiography. This method provides a snapshot of transporter binding under more physiological conditions. Studies using this technique have confirmed the in vitro findings, showing high accumulation of [125I]RTI-55 in dopamine-rich areas like the striatum and olfactory tubercles. nih.gov
The quantitative data derived from these autoradiographic studies are crucial for understanding the normal distribution of these transporters and how they are altered in various neurological and psychiatric disorders.
| Brain Region | Transporter Density (as indicated by [125I]RTI-55 binding) | Primary Transporter Type |
| Caudate Nucleus | Very High | Dopamine Transporter (DAT) |
| Putamen | Very High | Dopamine Transporter (DAT) |
| Nucleus Accumbens | Very High | Dopamine Transporter (DAT) |
| Olfactory Tubercle | High | Dopamine Transporter (DAT) |
| Hypothalamus | Moderate | Serotonin Transporter (SERT) |
| Thalamus | Moderate | Serotonin Transporter (SERT) |
| Dorsal Raphe Nucleus | Moderate | Serotonin Transporter (SERT) |
| Occipital Cortex | Low to Moderate | Serotonin Transporter (SERT) |
Microdialysis Studies for Real-time Neurotransmitter Dynamics in Vivo
In vivo microdialysis is a powerful technique for monitoring the real-time dynamics of neurotransmitters in the extracellular fluid of the living brain. This minimally invasive method involves the implantation of a small, semi-permeable probe into a specific brain region. The probe is continuously perfused with a physiological solution, and substances from the surrounding extracellular fluid, including neurotransmitters, diffuse across the membrane into the perfusate, which is then collected and analyzed.
While direct microdialysis studies specifically employing RTI-55-d3 Hydrochloride are not extensively documented in publicly available research, the methodology is highly relevant for studying the effects of compounds like RTI-55 and its analogs on neurotransmitter dynamics. As potent monoamine transporter inhibitors, these compounds are expected to significantly alter the extracellular concentrations of dopamine and serotonin.
In a typical microdialysis experiment designed to investigate the effects of a compound like RTI-55, baseline levels of dopamine and serotonin would first be established by collecting several fractions of dialysate before drug administration. Following the administration of the compound, subsequent fractions would be collected at regular intervals to monitor the changes in neurotransmitter levels. The concentration of neurotransmitters in the dialysate is then quantified using highly sensitive analytical techniques, most commonly high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
Based on the known mechanism of action of RTI-55 as a dopamine and serotonin reuptake inhibitor, it is hypothesized that its administration would lead to a significant and sustained increase in the extracellular concentrations of both dopamine and serotonin in brain regions such as the striatum and prefrontal cortex. The magnitude and duration of this increase would provide valuable information about the compound's potency and its pharmacokinetic/pharmacodynamic profile in the living brain.
| Experimental Phase | Expected Neurotransmitter Change | Rationale |
| Baseline | Stable, low levels of extracellular dopamine and serotonin. | Reflects the normal balance of neurotransmitter release and reuptake. |
| Post-RTI-55 Administration | Significant increase in extracellular dopamine and serotonin levels. | Blockade of DAT and SERT by RTI-55 prevents the reuptake of these neurotransmitters from the synaptic cleft, leading to their accumulation. |
| Washout Period | Gradual return of neurotransmitter levels to baseline. | As the compound is metabolized and cleared from the brain, the inhibition of transporters is reversed, and normal reuptake resumes. |
In Vivo Imaging Techniques with Radiolabeled RTI-55 Analogs (e.g., SPECT and PET for DAT/SERT mapping in animal models)
In vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) have revolutionized the study of neurotransmitter systems in the living brain. These non-invasive methods utilize radiolabeled tracers that bind to specific targets, such as neurotransmitter transporters, allowing for their visualization and quantification. Several analogs of RTI-55 have been developed as radiotracers for SPECT and PET imaging of DAT and SERT.
One of the most widely used RTI-55 analogs for SPECT imaging is [123I]β-CIT (also known as RTI-55). This radiotracer has been instrumental in mapping the distribution and density of dopamine and serotonin transporters in both animal models and human subjects. uni-mainz.de Following intravenous injection, [123I]β-CIT readily crosses the blood-brain barrier and binds to DAT and SERT. SPECT imaging can then be used to generate three-dimensional images of the brain, showing the regional distribution of the radiotracer and, by extension, the transporters. These studies have been crucial in understanding the loss of dopamine transporters in Parkinson's disease and have shown promise in the differential diagnosis of this disorder. researchgate.netnih.gov
For PET imaging, which generally offers higher sensitivity and spatial resolution than SPECT, other analogs of RTI-55 have been developed. These are typically labeled with positron-emitting isotopes such as carbon-11 (B1219553) (11C) or fluorine-18 (B77423) (18F). An example is [11C]RTI-32, which has been used to image DAT in the brain. PET studies with these radiolabeled cocaine analogs provide valuable quantitative data on transporter availability, which can be used to study the effects of drugs of abuse, monitor the progression of neurodegenerative diseases, and assess the efficacy of novel therapeutic interventions. nih.gov
Methodological Considerations for Radiotracer Development and Evaluation
The development of a successful radiotracer for SPECT or PET imaging of neurotransmitter transporters is a complex and iterative process that involves several key methodological considerations.
Future Directions and Unexplored Research Avenues for Rti 55 D3 Hydrochloride
Potential as a Pharmacological Probe for Novel Neurobiological Targets
The primary utility of RTI-55 and its analogs lies in their high affinity for the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.govnih.gov The deuteration of RTI-55 to RTI-55-d3 Hydrochloride is not expected to significantly alter its fundamental binding affinities for these primary targets. However, the introduction of deuterium (B1214612) can subtly modify its electronic and steric properties, which could be exploited to probe for novel or secondary neurobiological targets with greater precision.
Future research could focus on differential binding studies, comparing RTI-55 and this compound across a wide range of receptors and transporters. Minor differences in binding profiles could reveal previously uncharacterized interactions, potentially identifying new off-target effects or allosteric modulation sites on DAT and SERT. The altered metabolic stability of the deuterated compound could also be advantageous in these studies, allowing for longer-lasting interactions that might be too transient to observe with the parent compound.
Table 1: Comparative Binding Affinities of RTI-55
| Transporter | Ki (nM) |
| Dopamine Transporter (DAT) | 1.3 |
| Serotonin Transporter (SERT) | 2.5 |
| Norepinephrine Transporter (NET) | 36.0 |
Note: Data presented is for the parent compound RTI-55. The binding affinities for this compound are expected to be similar, though subtle differences may exist and warrant investigation.
Role in Understanding Neurotransmitter Homeostasis and Dysregulation
The study of neurotransmitter homeostasis—the delicate balance of synthesis, release, reuptake, and metabolism—is crucial for understanding the pathophysiology of numerous neurological and psychiatric disorders. RTI-55 has been instrumental in this area, particularly in visualizing and quantifying transporter density in conditions like Parkinson's disease. nih.gov this compound can further refine these investigations in several ways.
One of the key advantages of deuteration is the potential for a modified pharmacokinetic profile, often leading to a slower rate of metabolism. nih.gov This "kinetic isotope effect" can result in a longer biological half-life and more stable plasma and brain concentrations of the compound. This property would be highly beneficial for long-term in vivo studies aiming to understand the chronic effects of transporter occupancy on neurotransmitter levels and neuronal adaptation. For instance, sustained and stable blockade of DAT and SERT by this compound could provide a more controlled experimental model to study the compensatory changes in dopamine and serotonin systems that occur in response to chronic psychostimulant exposure or in the progression of neurodegenerative diseases.
Furthermore, in quantitative analytical techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated compounds serve as ideal internal standards. nih.gov this compound can be used to precisely quantify the levels of the non-deuterated RTI-55 or other related phenyltropanes in biological samples, leading to more accurate pharmacokinetic and pharmacodynamic modeling.
Table 2: Potential Pharmacokinetic Advantages of this compound
| Parameter | Expected Effect of Deuteration | Rationale |
| Metabolic Stability | Increased | Slower enzymatic cleavage due to the stronger carbon-deuterium bond. |
| Biological Half-life | Increased | Reduced rate of metabolic clearance. |
| In Vivo Occupancy | More Stable | Less fluctuation in plasma and brain concentrations over time. |
Innovations in Pre-clinical Drug Discovery and Translational Research Paradigms
The development of novel therapeutics for neuropsychiatric and neurodegenerative disorders relies heavily on robust preclinical models and translational research strategies. This compound offers unique advantages in this domain.
In preclinical animal models of diseases such as Parkinson's disease, ADHD, and substance use disorders, this compound can be used to establish more refined and reproducible protocols. nih.govnih.gov Its potentially prolonged and more stable action could lead to more consistent behavioral and neurochemical effects in these models, reducing variability and improving the reliability of drug screening assays.
In the realm of translational research, particularly in neuroimaging, while radiolabeled versions of RTI-55 are used for SPECT and PET imaging, the use of stable isotope-labeled compounds like this compound is an emerging area. While not directly providing a radioactive signal, its altered mass can be detected in advanced mass spectrometry imaging techniques. This could allow for high-resolution mapping of transporter distribution and drug-target engagement in post-mortem tissue, complementing the in vivo data obtained from traditional imaging modalities.
Moreover, the development of deuterated compounds is a recognized strategy in drug discovery to improve the pharmacokinetic properties of a lead molecule. nih.gov Although RTI-55 itself has limited therapeutic potential due to its high abuse liability, studies with this compound could provide valuable insights into how deuteration affects the metabolism and disposition of phenyltropane-based ligands. This knowledge could be applied to the design of novel transporter-targeted therapeutics with improved clinical profiles.
Q & A
Q. What are the recommended protocols for safe handling and storage of RTI-55-d3 Hydrochloride in laboratory settings?
- Methodological Answer : this compound should be handled in a fume hood with appropriate PPE (gloves, lab coat, safety goggles) to minimize exposure. Storage requires airtight containers in a cool, dry environment (≤ -20°C) to prevent degradation. Prior to use, review Safety Data Sheets (SDS) for hazard identification (e.g., acute toxicity, flammability) and ensure compliance with institutional chemical hygiene plans. Deviations from protocols require approval from the Principal Investigator .
Q. How can researchers validate the purity and stability of this compound during synthesis?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to assess purity. Stability studies should include accelerated degradation tests under varying pH, temperature, and light conditions. Compare results against pharmacopeial reference standards (e.g., USP/EP guidelines) to ensure compliance with quality thresholds. Document batch-specific impurities using validated analytical methods .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?
- Methodological Answer : Begin with receptor-binding assays (e.g., radioligand displacement) to determine affinity for target receptors. Pair this with cell viability assays (MTT/XTT) to assess cytotoxicity. Use dose-response curves to calculate IC50/EC50 values. Ensure reproducibility by including positive controls and triplicate measurements. Data should be normalized to vehicle-treated groups to account for baseline variability .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in preclinical models be resolved?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., dosing regimens, animal models, or formulation differences). Validate findings using orthogonal assays (e.g., pharmacokinetic profiling to confirm bioavailability). If contradictions persist, design a blinded, multi-center study with standardized protocols to isolate confounding factors .
Q. What experimental design strategies optimize the pharmacokinetic profiling of this compound in vivo?
- Methodological Answer : Use a crossover study design to minimize inter-subject variability. Employ LC-MS/MS for plasma concentration analysis, sampling at multiple time points to capture absorption/distribution phases. Include tissue distribution studies (e.g., brain-to-plasma ratios) if CNS penetration is hypothesized. Adjust formulations (e.g., hydrogels, nanoemulsions) to enhance solubility and bioavailability, referencing Design of Experiments (DoE) principles .
Q. How should researchers address solubility challenges in aqueous buffers during formulation development?
- Methodological Answer : Screen co-solvents (e.g., DMSO, PEG-400) or surfactants (e.g., Tween-80) using phase solubility diagrams. For pH-sensitive compounds, perform pH-solubility profiling and select buffers (e.g., phosphate, citrate) that stabilize the hydrochloride salt form. Advanced approaches include nanocrystal technology or cyclodextrin complexation to enhance dissolution rates .
Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., probit analysis) to estimate LD50/NOAEL values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. For longitudinal data, mixed-effects models account for repeated measurements. Report confidence intervals and effect sizes to contextualize clinical relevance .
Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility of this compound’s biochemical assays across labs?
- Methodological Answer : Standardize protocols using validated reference materials (e.g., NIST-traceable standards). Share raw data and metadata via repositories (e.g., Figshare) to enable cross-validation. Participate in inter-laboratory proficiency testing and document environmental conditions (e.g., humidity, equipment calibration) that may impact results .
Q. What steps mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement Quality by Design (QbD) principles, identifying critical process parameters (CPPs) via risk assessment (e.g., Ishikawa diagrams). Use process analytical technology (PAT) for real-time monitoring of reaction kinetics. Characterize intermediates with NMR and FTIR to ensure consistency. Establish acceptance criteria for impurities and enforce strict batch-release testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
